7-(3-Chloropropyl)theophylline
Description
Contextualization within Xanthine (B1682287) and Theophylline (B1681296) Derivatives
Xanthine and its derivatives, such as theophylline, theobromine, and caffeine (B1668208), are a class of purine (B94841) alkaloids found in common beverages like coffee, tea, and cocoa. nih.govresearchgate.net Theophylline (1,3-dimethylxanthine) itself is a well-known therapeutic agent, primarily used for its bronchodilator effects in respiratory diseases. farmaciajournal.comontosight.ai
7-(3-Chloropropyl)theophylline is a specific derivative where a three-carbon chain with a terminal chlorine atom is attached to the nitrogen at position 7 of the theophylline ring. ontosight.ai This modification is significant as it provides a reactive site for further chemical synthesis, allowing for the creation of a diverse range of novel theophylline derivatives. ontosight.aiuniroma1.it The introduction of this chloropropyl group can alter the parent molecule's physicochemical properties, such as solubility and lipophilicity, and its pharmacokinetic profile. ontosight.ai
Significance of the Xanthine Scaffold in Drug Discovery
The xanthine scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. nih.govresearchgate.netresearchgate.net This versatile nitrogenous heterocyclic framework serves as a rigid backbone for developing new derivatives with diverse therapeutic applications. researchgate.net
Key biological activities associated with xanthine derivatives include:
Adenosine (B11128) Receptor Antagonism : Xanthines are well-known antagonists of adenosine receptors (A1, A2A, A2B, and A3), which are involved in numerous physiological processes. farmaciajournal.comontosight.ai
Phosphodiesterase (PDE) Inhibition : They can inhibit cyclic nucleotide phosphodiesterases, leading to various cellular responses. nih.govresearchgate.net
Anti-inflammatory and Immunomodulatory Effects : Some derivatives have shown potential in reducing inflammation. nih.govfarmaciajournal.com
Anticancer and Antimicrobial Activities : Research has explored the potential of xanthine derivatives as anticancer and antimicrobial agents. nih.govresearchgate.net
The ability to easily functionalize the xanthine core at multiple positions (N1, N3, N7, and C8) allows for the fine-tuning of its biological activity and selectivity towards specific targets. uniroma1.it
Rationale for Research into Halogenated Alkyl Theophylline Derivatives
The investigation into halogenated alkyl theophylline derivatives, such as this compound, is driven by several strategic objectives in drug design and development.
The primary rationale is the use of the halogen as a reactive handle for further chemical modifications. The chlorine atom in the 3-chloropropyl side chain is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the attachment of various functional groups and molecular fragments, leading to the synthesis of a library of new compounds with potentially enhanced or novel pharmacological properties. ontosight.aiuniroma1.it For instance, this compound has been used as a starting material to synthesize derivatives with potential as adenosine receptor antagonists and MAO-B inhibitors. uniroma1.it
Furthermore, the introduction of a halogen atom can influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. ontosight.ainih.gov For example, studies have shown that halogenation at different positions of the xanthine ring can modulate the affinity and selectivity for adenosine receptor subtypes. nih.govnih.gov The alkyl chain itself can also contribute to the interaction with the target protein, potentially leading to improved potency and efficacy. ontosight.ai
The synthesis of this compound is typically achieved by reacting theophylline with 1-bromo-3-chloropropane (B140262). nih.gov This straightforward synthesis makes it an accessible intermediate for medicinal chemists to explore new chemical space around the theophylline scaffold.
| Property | Value |
| IUPAC Name | 7-(3-chloropropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
| Molecular Formula | C10H13ClN4O2 |
| Molecular Weight | 256.69 g/mol |
| CAS Number | 2770-66-3 |
| SMILES | CN1C2=C(N(C1=O)C)C(=O)N(C=N2)CCCCl |
| Data sourced from PubChem |
Structure
3D Structure
Properties
CAS No. |
2770-66-3 |
|---|---|
Molecular Formula |
C10H13ClN4O2 |
Molecular Weight |
256.69 g/mol |
IUPAC Name |
7-(3-chloropropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11/h6H,3-5H2,1-2H3 |
InChI Key |
MORVOYPJRATMRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes of 7-(3-Chloropropyl)theophylline
The primary route for synthesizing this compound involves the direct alkylation of theophylline (B1681296). This method leverages the nucleophilic character of the nitrogen atoms in the theophylline scaffold.
The most common and direct method for the preparation of this compound is the N-alkylation of theophylline using a dihalogenated propane. google.comgoogle.comnih.gov This reaction typically involves reacting theophylline with 1-bromo-3-chloropropane (B140262). google.comnih.gov The choice of 1-bromo-3-chloropropane is strategic, as the bromine atom is a better leaving group than chlorine, allowing for a more selective reaction at the desired position. acs.org
The reaction is generally carried out in the presence of a base to deprotonate the theophylline, thereby increasing its nucleophilicity. Common bases include sodium hydroxide (B78521) (NaOH) google.com and sodium hydride (NaH). nih.gov The solvent system often consists of dimethylformamide (DMF) nih.gov or an alcohol like isopropanol. google.com For instance, one procedure involves adding sodium hydride to a solution of theophylline in DMF, followed by the dropwise addition of 1-bromo-3-chloropropane, and stirring the mixture at room temperature for 24 hours. nih.gov Another method describes refluxing a mixture of 8-benzyltheophylline, 2N NaOH, isopropanol, and 1-bromo-3-chloropropane for 3 hours. google.com The use of 1,3-dichloropropane (B93676) has also been reported, although it may require longer reaction times. google.com
To enhance reaction efficiency and yield, phase transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can be employed, especially when dealing with biphasic solvent systems. acs.org The use of a phase transfer catalyst has been shown to be crucial in similar alkylation reactions, with low conversion observed in its absence. acs.org
Table 1: Reaction Conditions for the Synthesis of this compound
| Reactants | Base | Solvent | Catalyst | Conditions | Reference |
|---|---|---|---|---|---|
| Theophylline, 1-Bromo-3-chloropropane | Sodium Hydride | DMF | None | Room Temperature, 24h | nih.gov |
| 8-Benzyltheophylline, 1-Bromo-3-chloropropane | Sodium Hydroxide | Isopropanol | None | Reflux, 3h | google.com |
| 8-Benzyltheophylline, 1,3-Dichloropropane | Sodium Hydroxide | Isopropanol | None | Reflux, 22h | google.com |
Note: The table includes examples of similar alkylations to illustrate common conditions.
While direct alkylation with halogenated propanes is prevalent, alternative strategies for synthesizing 7-substituted theophylline analogues exist, which could theoretically be adapted for this compound. These methods often focus on achieving regioselectivity and accommodating a wider range of functional groups.
One general approach involves the alkylation of a protected uracil (B121893) derivative. sciencemadness.org For example, the synthesis of 1,7-disubstituted xanthines can start from 6-amino-2-methoxypyrimidin-4-one. Alkylation using alkyl halides in acetone (B3395972) with potassium carbonate and a phase-transfer catalyst can yield N3-alkylated uracil derivatives. These intermediates can then undergo further reactions, including cyclization and a second alkylation step at the N7 position, to form the desired 7-substituted xanthine (B1682287). sciencemadness.org
The use of phase-transfer catalysis (PTC) is a key alternative strategy that can lead to cleaner reactions and improved yields, particularly when byproducts are an issue with standard methods. sciencemadness.org Alkylation of purine (B94841) systems under PTC conditions, using agents like potassium carbonate and an appropriate catalyst in a solvent such as acetone, can be almost quantitative and allows for the easy separation of potential isomers. sciencemadness.org
Furthermore, modifications to the theophylline starting material can direct the substitution. For instance, starting with 8-bromotheophylline (B15645) allows for subsequent alkylation at the N-7 position to produce 8-bromo-7-alkyltheophylline derivatives, which are valuable intermediates for further functionalization. nih.gov
Derivatization Strategies Utilizing this compound as a Precursor
The 3-chloropropyl group at the 7-position of the theophylline molecule is a reactive handle, making this compound a valuable intermediate for synthesizing more complex, often polycyclic, compounds. ontosight.ai
A significant application of this compound is in the construction of tricyclic fused heterocyclic systems. These reactions typically involve an initial N-alkylation to introduce the chloropropyl chain, followed by an intramolecular or intermolecular cyclization.
This compound is a key precursor for the synthesis of pyrimido[2,1-f]purinedione derivatives. nih.govuniroma1.it The synthesis starts with 8-bromotheophylline, which is alkylated with a 3-chloropropyl source to yield 8-bromo-7-(3-chloropropyl)theophylline. nih.govuniroma1.it This intermediate then undergoes a cyclization reaction with various primary amines. nih.gov The reaction involves the displacement of the chlorine atom by the amine, followed by an intramolecular nucleophilic substitution where the newly introduced amino group attacks the C8 position, displacing the bromine atom to form the fused pyrimidine (B1678525) ring. nih.govuniroma1.it This method has been used to synthesize a range of N-alkyl and N-phenethyl-substituted pyrimido[2,1-f]purinediones. nih.govuniroma1.it
Table 2: Synthesis of Pyrimido[2,1-f]purinediones
| Starting Material | Reagent | Product Class | Reference |
|---|---|---|---|
| 8-Bromo-7-(3-chloropropyl)theophylline | Primary Amines (straight, branched, or unsaturated chains) | N-Alkyl-substituted pyrimido[2,1-f]purinediones | nih.gov |
| 8-Bromo-7-(3-chloropropyl)theophylline | Phenylalkylamines | N-Phenethyl-substituted pyrimido[2,1-f]purinediones | uniroma1.it |
The general synthetic strategy of using 7-haloalkyl-8-bromotheophylline derivatives as precursors can be extended to create other fused heterocyclic systems, such as imidazo[2,1-f]purinediones and diazepino[2,1-f]purinediones. nih.gov The size of the newly formed ring is determined by the length of the haloalkyl chain attached at the N7 position.
For the synthesis of imidazo[2,1-f]purinediones, the precursor used is 7-(2-bromoethyl)-8-bromotheophylline. nih.gov The two-carbon chain allows for the formation of a five-membered imidazole (B134444) ring upon cyclization with a primary amine. nih.gov
Similarly, to construct a seven-membered diazepine (B8756704) ring, a four-carbon chain is required. The synthesis of diazepino[2,1-f]purinediones is achieved through the cyclization of 7-(4-bromobutyl)-8-bromotheophylline with primary amines. nih.gov These syntheses highlight a versatile methodology where changing the N7-haloalkyl chain length in the 8-bromoxanthine (B49285) precursor allows for the selective construction of five, six, or seven-membered fused rings. nih.govresearchgate.net
Amine-Mediated Substitutions at the Chloropropyl Moiety
The reaction of this compound with amine nucleophiles is a cornerstone of its synthetic utility, providing a direct route to a diverse range of 7-substituted theophylline derivatives. These reactions typically proceed via a nucleophilic substitution mechanism where the amine nitrogen displaces the chloride ion.
A significant application of this reaction is in the synthesis of tricyclic fused purinediones, such as imidazo-, pyrimido-, and diazepino[2,1-f]purinediones. nih.govgoogle.com In these syntheses, 8-bromo-7-(3-chloropropyl)theophylline is often used as the starting material. The initial step involves the substitution of the chloride by the primary amine, which is then followed by an intramolecular cyclization where the newly introduced amino group displaces the bromine atom at the 8-position. nih.govontosight.ai
The reaction conditions for these cyclizations can be varied, often involving heating the reactants in a suitable solvent such as ethanol (B145695) or propanol, frequently with an excess of the amine to drive the reaction. nih.govontosight.ai Microwave-assisted synthesis has also been employed as a method to accelerate these ring-closing reactions. uniroma1.it The choice of the primary amine is a key determinant of the structure of the resulting tricyclic system. For instance, reaction with primary amines containing a straight, branched, or unsaturated alkyl chain leads to the formation of N-alkyl-substituted pyrimido[2,1-f]purinediones. nih.gov Similarly, using phenylalkylamines results in N-phenethyl-substituted pyrimido[2,1-f]purinediones. uniroma1.it
The following table summarizes the synthesis of various 9-alkyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-diones from the reaction of 8-bromo-7-(3-chloropropyl)theophylline with different primary amines.
| Amine | Solvent | Reaction Time (h) | Yield (%) |
| Methylamine | Propan-2-ol | 20 | 58 |
| Ethylamine | Propan-2-ol | 20 | 62 |
| Propylamine | Propan-2-ol | 20 | 65 |
| Isopropylamine | Propan-2-ol | 24 | 55 |
| Butylamine | Propan-2-ol | 20 | 70 |
| Isobutylamine | Propan-2-ol | 24 | 68 |
| Allylamine | Propan-2-ol | 20 | 60 |
This table is generated based on data reported in scientific literature. nih.gov
Reactions are not limited to primary amines. Secondary amines can also be used to functionalize the chloropropyl chain, leading to non-cyclized derivatives. For example, the reaction of 7-(γ-chloropropyl)-8-benzyltheophylline with N-ethylethanolamine in refluxing xylene in the presence of anhydrous potassium carbonate yields 7-(N-ethyl-N-β'-hydroxyethyl-γ-aminopropyl)-8-benzyltheophylline hydrochloride. nih.gov
Functionalization for Advanced Conjugates and Analogues
The reactive nature of the chloropropyl group on this compound makes it an excellent starting point for the development of advanced analogues and potential conjugates with modified biological activities or novel applications.
A primary strategy for developing advanced analogues has been the synthesis of the tricyclic purinediones discussed in the previous section. These compounds are considered rigid analogues of theophylline and have been extensively studied for their pharmacological properties. For example, various N-phenethyl-substituted pyrimido[2,1-f]purinediones, synthesized from 7-(3-chloropropyl)-8-bromotheophylline, have been identified as potent and selective antagonists for the A2A adenosine (B11128) receptor. uniroma1.it Other derivatives have been investigated as potential anticonvulsant agents and monoamine oxidase B (MAO-B) inhibitors. nih.govuniroma1.it
Another example of analogue synthesis is the reaction of this compound with heterocyclic amines. For instance, heating this compound with 4-(p-fluorobenzoyl)piperidine, either in a melt or in a solvent like n-propanol, results in the formation of 7-{3-[4-(p-fluorobenzoyl)-piperidino]-propyl}-theophylline, a compound with potential applications in medicinal chemistry. google.com
| Derivative Class | Starting Material | Reactant | Biological Target/Activity |
| Pyrimido[2,1-f]purinediones | 8-Bromo-7-(3-chloropropyl)theophylline | Primary amines | Adenosine A2A receptor antagonists, Anticonvulsants, MAO-B inhibitors |
| Piperidinylpropyl-theophylline | This compound | 4-(p-Fluorobenzoyl)piperidine | Not specified |
The chloropropyl moiety also presents an opportunity for creating advanced conjugates, although direct examples starting from this compound are not extensively documented. The principle of conjugation involves linking the theophylline molecule to larger entities such as polymers, peptides, or nanoparticles to modify its pharmacokinetic profile or for targeted delivery. For example, theophylline-polyrotaxane conjugates have been synthesized for controlled drug release. nih.gov In this case, the synthesis started from theophylline-7-acetic acid, which was activated and then coupled to a polyrotaxane structure. nih.gov The reactive chloro group in this compound provides a suitable electrophilic site for similar conjugation strategies, for instance, by reaction with nucleophilic groups on carrier molecules. This is exemplified in other systems where (3-chloropropyl)triethoxysilane (B1211364) is used to functionalize silica (B1680970) nanoparticles for drug delivery applications. orgchemres.org
Structure Activity Relationship Sar Studies
Influence of the 7-Position Chloropropyl Substitution on Biological Activity
The substitution at the N7 position of the theophylline (B1681296) molecule is a key determinant of its interaction with biological targets. Generally, substitutions at this position are known to decrease both adenosine (B11128) receptor antagonism and bronchodilator potency. researchgate.net The nature of the substituent, including its length, steric bulk, and the presence of functional groups like halogens, plays a crucial role.
The introduction of an alkyl or haloalkyl chain at the N7-position of the xanthine (B1682287) core significantly modifies its pharmacological properties. While theophylline itself is a non-selective adenosine receptor antagonist, N7-substitutions tend to decrease this activity. researchgate.net For instance, the presence of a methyl group at N7 (as in caffeine) compared to an H-atom (as in theophylline's acidic form) leads to a decrease in affinity for the A1 adenosine receptor. nih.gov
In the context of haloalkyl chains, 7-(3-chloropropyl)theophylline serves as a versatile intermediate for synthesizing more complex molecules. nih.gov Studies on related compounds, such as 7-isobutyl-1,3-dimethylxanthine and 7-butyl-1,3-dimethylxanthine, have shown that even subtle changes in the alkyl chain's structure (branched vs. linear) can affect physical properties like solubility and conformational freedom, which in turn influences pharmacological activity. rsc.org The 7-isobutyl derivative, for example, displays higher antibronchospastic activity and better aqueous solubility than its straight-chain butyl counterpart. rsc.org While direct comparisons of receptor affinity between this compound and its non-halogenated analog, 7-propyltheophylline, are not extensively detailed in the literature, the chloro- group introduces different electronic and lipophilic properties, primarily serving as a reactive handle for further chemical modification.
The length of the N7-haloalkyl chain is a critical factor influencing the biological activity of the resulting derivatives. This is evident in studies where 7-(haloalkyl)-8-bromotheophylline precursors with varying chain lengths are used to synthesize tricyclic purinedione systems. Specifically, derivatives synthesized from 7-(2-bromoethyl)-, 7-(3-chloropropyl)-, and 7-(4-bromobutyl)-8-bromotheophylline show different affinities for adenosine receptors. nih.gov
A series of tricyclic pyrimido[2,1-f]purinediones were synthesized by cyclizing these precursors with various primary amines. The resulting compounds, where the chain length (ethyl, propyl, or butyl) dictates the size of the newly fused ring (five, six, or seven-membered, respectively), exhibited varied affinities at rat A1 and A2A adenosine receptors. Although a direct correlation between chain length and receptor affinity was not uniformly observed across all derivatives, the data suggests that the six-membered ring formed from the 7-(3-chloropropyl) precursor often results in compounds with notable receptor affinity. For example, in a series of compounds cyclized with cyclopropylamine, the derivative from the 7-(3-chloropropyl) precursor (compound 15 ) showed a Ki of 1.10 μM at the A1 receptor, whereas the derivative from the 7-(4-bromobutyl) precursor (compound 29 ) had a Ki of 2.22 μM. nih.gov This indicates that the three-carbon propyl chain provides a favorable scaffold for interaction with the receptor.
| Starting Precursor | Resulting Ring Size | Derivative (Cyclized with Cyclopropylamine) | A1 Receptor Affinity (Ki, μM) | A2A Receptor Affinity (Ki, μM) |
|---|---|---|---|---|
| 7-(2-bromoethyl)-8-bromotheophylline | 5-membered | Compound 7 | 1.83 | 3.81 |
| 7-(3-chloropropyl)-8-bromotheophylline | 6-membered | Compound 15 | 1.10 | 2.84 |
| 7-(4-bromobutyl)-8-bromotheophylline | 7-membered | Compound 29 | 2.22 | 3.70 |
Role of Substitutions at Other Xanthine Scaffold Positions (1, 3, 8) in Derivatives of this compound
Substitutions at the N1, N3, and C8 positions of the xanthine ring are pivotal for modulating receptor affinity and selectivity. In derivatives synthesized from this compound, these positions can be altered to fine-tune biological activity.
A comprehensive study involved the synthesis of tricyclic pyrimido[2,1-f]purinediones by reacting 7-(3-chloropropyl)-8-bromotheophylline with various primary amines. nih.gov In this reaction, the N7-propyl chain and the C8-bromo position are involved in the formation of a new ring, incorporating the substituent from the primary amine. This effectively explores the SAR of combined N7/C8 modifications. The parent scaffold retained the methyl groups at N1 and N3 characteristic of theophylline. The resulting compounds displayed moderate affinity for rat A1 and A2A adenosine receptors, with affinities depending heavily on the nature of the substituent introduced by the amine. nih.gov
For example, introducing a bulky adamantyl group (compound 21 ) resulted in A1 and A2A Ki values of 1.55 μM and 1.25 μM, respectively. In contrast, introducing a smaller cyclopropyl (B3062369) group (compound 15 ) yielded Ki values of 1.10 μM and 2.84 μM. nih.gov Furthermore, replacing the N1 and N3 methyl groups with propyl groups (as in compound 35 , derived from 1,3-dipropyl-7-(3-chloropropyl)-8-bromoxanthine) led to a significant increase in affinity, particularly at the A1 receptor (Ki = 0.28 μM), demonstrating the importance of lipophilic substituents at these positions. nih.govnih.gov
| Compound | N1, N3 Substituents | Substituent at new N-position (from primary amine) | A1 Receptor Affinity (Ki, μM) | A2A Receptor Affinity (Ki, μM) |
|---|---|---|---|---|
| 15 | -CH₃, -CH₃ | Cyclopropyl | 1.10 | 2.84 |
| 16 | -CH₃, -CH₃ | Cyclopentyl | 0.89 | 1.52 |
| 17 | -CH₃, -CH₃ | Cyclohexyl | 0.83 | 1.58 |
| 21 | -CH₃, -CH₃ | Adamantan-1-yl | 1.55 | 1.25 |
| 35 | -CH₂CH₂CH₃, -CH₂CH₂CH₃ | Cyclopentyl | 0.28 | 0.30 |
Stereochemical Considerations in Derivatives of this compound
The introduction of chiral centers into theophylline derivatives can lead to enantiomers with different biological activities and receptor affinities. The 7-(3-chloropropyl) group provides a convenient anchor point for synthesizing such chiral molecules. By reacting the terminal chlorine or by using chiral precursors, stereocenters can be introduced into the N7-substituent.
An example of a chiral derivative is 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline. nih.gov This compound possesses a chiral center at the C2 position of the propyl chain due to the presence of a hydroxyl group. The synthesis of such molecules can result in a racemic mixture or enantiomerically pure compounds, depending on the synthetic route. While specific studies detailing the differential activity of the R- and S-enantiomers of this particular compound are limited, it is a well-established principle in pharmacology that stereoisomers can exhibit significant differences in their interactions with chiral biological macromolecules like receptors and enzymes. Therefore, the stereochemistry of the N7-side chain in derivatives of this compound is an important consideration for the development of potent and selective therapeutic agents.
Molecular Mechanisms of Action and Target Interactions
Adenosine (B11128) Receptor Antagonism
Theophylline (B1681296), a closely related xanthine (B1682287), is a known non-selective antagonist of adenosine receptors. wikipedia.org This antagonism is a key component of its mechanism of action. While the specific binding affinities of 7-(3-Chloropropyl)theophylline for adenosine receptor subtypes are not detailed in the provided information, the general profile of theophylline provides a foundational understanding.
Theophylline and caffeine (B1668208), another well-known xanthine, act as non-selective antagonists at adenosine A1 and A2A receptors, with affinities in the micromolar range. wikipedia.org The antagonism of A2B receptors by theophylline has also been considered as a potential mechanism for some of its anti-inflammatory effects in asthma. nih.gov However, studies have shown that at high concentrations, the effects of theophylline may not be solely related to adenosine receptor antagonism. nih.gov For instance, in human peripheral blood mononuclear cells, the anti-proliferative effect of high concentrations of theophylline appears to be independent of adenosine receptor blockade. nih.gov
The following table summarizes the general interactions of theophylline with adenosine receptor subtypes:
| Receptor Subtype | Interaction | Observed Effects |
|---|---|---|
| A1 | Antagonism | Contributes to stimulant properties. |
| A2A | Antagonism | Associated with stimulant and potential anti-Parkinsonian benefits. wikipedia.org |
| A2B | Antagonism | May contribute to anti-inflammatory effects in certain cell types. nih.gov |
| A3 | Less characterized | General xanthine antagonism is less defined for this subtype. |
In preclinical research, the antagonism of adenosine receptors by xanthines has been a focal point. Epidemiological studies have suggested an inverse relationship between the consumption of non-selective adenosine receptor antagonists like caffeine and the risk of developing Parkinson's disease. wikipedia.org While small open-label trials have suggested a potential anti-parkinsonian benefit for theophylline, a double-blind, placebo-controlled trial did not definitively establish symptom relief. wikipedia.org The role of adenosine receptor antagonism by theophylline in modulating inflammatory cell proliferation in vitro has been questioned, with some studies indicating that this mechanism may not be the primary driver of its anti-proliferative effects at high concentrations. nih.gov
Phosphodiesterase (PDE) Inhibition Profiles
Theophylline is recognized as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. mdpi.com This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in numerous signaling pathways. nih.gov
The inhibition of PDEs by theophylline prevents the breakdown of cyclic nucleotides. nih.gov This leads to an accumulation of cAMP and cGMP within the cell, which then activates downstream effectors like protein kinase A (PKA). nih.gov This mechanism is considered a major contributor to the bronchodilatory effects of theophylline, with a close correlation observed between the concentrations of theophylline that inhibit PDE and those that cause smooth muscle relaxation. nih.gov
While theophylline is a non-selective PDE inhibitor, research has highlighted the importance of specific PDE isozymes in its pharmacological effects. The inhibition of PDE3 and PDE4 is particularly relevant for its effects on airway smooth muscle and inflammatory cells. nih.gov PDE4 is expressed in many inflammatory cells, and its inhibition is a key strategy for treating inflammatory respiratory diseases. frontiersin.org Dual inhibitors of PDE3 and PDE4 are being developed to combine bronchodilator and anti-inflammatory actions. frontiersin.org
The table below outlines the roles of specific PDE isozymes modulated by xanthines:
| PDE Isozyme | Primary Location/Function | Effect of Inhibition |
|---|---|---|
| PDE3 | Airway smooth muscle, cardiac and vascular tissue. frontiersin.org | Bronchodilation. nih.gov |
| PDE4 | Inflammatory cells (T-cells, eosinophils, neutrophils, monocytes). frontiersin.org | Anti-inflammatory effects. nih.gov |
| PDE5 | Pulmonary artery. nih.gov | Vasodilation. nih.gov |
Modulation of Intracellular Signaling Pathways
The dual actions of this compound's parent compound, theophylline, on adenosine receptors and PDEs result in the modulation of multiple intracellular signaling pathways. The increase in intracellular cAMP due to PDE inhibition activates PKA, which can then phosphorylate various target proteins, including transcription factors like CREB. nih.gov This can lead to changes in gene expression and cellular function.
Furthermore, theophylline has been shown to prevent the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus at high concentrations, which may be mediated by PDE inhibition. mdpi.com There is also evidence that low-dose theophylline can enhance the activity of histone deacetylases (HDACs), which can potentiate the anti-inflammatory effects of corticosteroids. dovepress.com This effect may be mediated through the p38 MAPK signaling pathway. dovepress.com The modulation of these signaling pathways underscores the complex molecular pharmacology of xanthine derivatives.
Cyclic Nucleotide (cAMP, cGMP) Concentration Regulation
A primary mechanism of action for theophylline, and by extension its derivatives, is the non-selective inhibition of phosphodiesterase (PDE) enzymes. drugbank.comwikipedia.org PDEs are responsible for the degradation of intracellular cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). portico.org
By competitively inhibiting PDE isozymes, particularly PDE3 and PDE4, theophylline prevents the breakdown of cAMP. drugbank.comyoutube.com This leads to an accumulation of intracellular cAMP in various cells, including airway smooth muscle cells. wikipedia.orgnih.gov The elevated cAMP levels activate protein kinase A (PKA), which in turn leads to the relaxation of bronchial smooth muscle, a process known as bronchodilation. wikipedia.orgportico.org Furthermore, theophylline can inhibit PDE5, resulting in an increase in cGMP levels, which also contributes to smooth muscle relaxation. portico.org
| Target Enzyme | Affected Nucleotide | Primary Outcome | Reference |
|---|---|---|---|
| Phosphodiesterase 3 (PDE3) | cAMP | Increased cAMP, smooth muscle relaxation | drugbank.comportico.org |
| Phosphodiesterase 4 (PDE4) | cAMP | Increased cAMP, smooth muscle relaxation | drugbank.comportico.org |
| Phosphodiesterase 5 (PDE5) | cGMP | Increased cGMP, contributes to smooth muscle relaxation | portico.org |
Histone Deacetylase (HDAC) Activation
Beyond its effects on PDEs, theophylline exhibits significant anti-inflammatory properties through the activation of histone deacetylases (HDACs). drugbank.comclinpgx.org This mechanism is particularly important in inflammatory conditions where there is a reduction in HDAC activity, such as in patients with Chronic Obstructive Pulmonary Disease (COPD) and in smokers. nih.govdrugbank.com
Corticosteroids, a common class of anti-inflammatory drugs, function in part by recruiting HDACs to the sites of active inflammatory gene transcription. clinpgx.org Theophylline has been shown to enhance HDAC activity in various cells, including macrophages and epithelial cells. clinpgx.orgnih.gov This activation restores the capacity of corticosteroids to suppress inflammatory gene expression. nih.gov The mechanism is believed to be distinct from PDE inhibition and may involve the inhibition of phosphoinositide-3-kinase-delta (PI3K-δ), an enzyme that can inactivate HDAC2 when stimulated by oxidative stress. researchgate.net By increasing HDAC activity, theophylline can reverse corticosteroid resistance, a significant clinical challenge in severe inflammatory airway diseases. mdpi.com
| Cell Type / Condition | Finding | Implication | Reference |
|---|---|---|---|
| Epithelial cells, Macrophages | Low-dose theophylline enhances HDAC activity in vitro and in vivo. | Suppresses inflammatory gene transcription. | clinpgx.orgnih.gov |
| COPD Alveolar Macrophages | Theophylline induced a sixfold increase in HDAC activity in cell lysates. | Restores steroid responsiveness in COPD patients. | nih.gov |
| Cells under Oxidative Stress | Theophylline may increase HDAC2 by inhibiting PI3K-δ. | Provides a potential mechanism for reversing corticosteroid resistance. | researchgate.net |
Nuclear Factor-kappaB (NF-κB) Inhibition
Nuclear Factor-kappaB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.comclinicaleducation.org Theophylline has been demonstrated to inhibit the activation of NF-κB. portico.orgmdpi.com
The inhibitory action occurs by preventing the degradation of IκBα, an endogenous inhibitor protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov When IκBα is intact, the translocation of NF-κB into the nucleus is blocked, thereby preventing the transcription of its target inflammatory genes. mdpi.comnih.gov This effect has been observed in a variety of cell types, including human pulmonary epithelial cells and peripheral blood mononuclear cells, indicating a broad anti-inflammatory action. nih.govnih.gov By suppressing the NF-κB pathway, theophylline can reduce the production of key inflammatory mediators. nih.gov
Interleukin-10 (IL-10) Secretion Enhancement
Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses and limiting inflammation. nih.gov Some studies have indicated that theophylline can enhance the secretion of IL-10. portico.orgnih.govmedchemexpress.com This effect is thought to be potentially mediated through the inhibition of phosphodiesterases. portico.orgmdpi.comirispublishers.com
Poly (ADP-ribose) Polymerase-1 (PARP-1) Modulation
A more recently identified mechanism of theophylline involves the modulation of Poly (ADP-ribose) Polymerase-1 (PARP-1). drugbank.comnih.gov PARP-1 is a nuclear enzyme that is activated by DNA damage, often caused by oxidative stress. nih.govnih.gov Upon activation, PARP-1 utilizes its substrate, NAD+, to synthesize poly(ADP-ribose) polymers, a process critical for DNA repair. mdpi.comresearchgate.net
However, severe DNA damage can lead to hyperactivation of PARP-1, causing a massive depletion of cellular NAD+ pools. nih.gov This energy crisis can ultimately lead to cell death. Research has demonstrated that theophylline can act as a competitive inhibitor of PARP-1. nih.gov In human pulmonary epithelial cells exposed to oxidative stress, theophylline was shown to prevent the depletion of intracellular NAD+ in a dose-dependent manner. nih.gov This inhibitory effect on PARP-1 suggests that theophylline may protect cells from death induced by oxidative damage. nih.gov
Preclinical Biological Investigations in Research Models
In Vitro Receptor Binding Assays
While direct and comprehensive receptor binding data for 7-(3-chloropropyl)theophylline is not extensively detailed in the available literature, its structural relationship with theophylline (B1681296) suggests a likely interaction with adenosine (B11128) receptors. Theophylline itself is a known non-selective adenosine receptor antagonist, binding to A1, A2A, and A2B receptors. wikipedia.orgdrugbank.com
Research into related compounds indicates the significance of substitutions at the 7-position of the theophylline scaffold for adenosine receptor affinity. For instance, the synthesis of various N-(un)substituted-phenylalkylpyrimido[2,1-f]purinediones, which have been evaluated as adenosine A1 and A2A receptor ligands, utilizes 7-(3-chloropropyl)-8-bromotheophylline as a starting material. nih.gov This implies that the 7-(3-chloropropyl) group is a key component in building molecules that target these receptors.
Furthermore, a study on the structure-activity relationships of xanthine (B1682287) derivatives at human and rat A2B adenosine receptors found that a 7-(2-chloroethyl) substituent on theophylline enhanced its binding affinity. nih.gov This finding suggests that the presence of a chloroalkyl group at the 7-position can positively influence the interaction with adenosine receptors. Although this does not provide direct binding constants for this compound, it supports the hypothesis that this compound is a relevant ligand for adenosine receptors. Chronic treatment with theophylline has been shown to upregulate the number of adenosine receptors in the central nervous system, although this does not always correlate with functional changes. nih.gov
In Vitro Enzyme Inhibition Assays
The primary mechanism of action for theophylline and its derivatives involves the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.gov Theophylline is a non-selective PDE inhibitor, with notable effects on PDE3 and PDE4, which are prevalent in airway smooth muscle and inflammatory cells. mdpi.comfrontiersin.org This inhibition leads to increased intracellular levels of cAMP, resulting in smooth muscle relaxation and anti-inflammatory effects. drugbank.comnih.gov
Cellular Assays for Biological Activity (e.g., Anti-inflammatory, Immunomodulatory)
Theophylline has demonstrated both anti-inflammatory and immunomodulatory effects in various cellular assays. These actions are considered crucial to its therapeutic benefits in inflammatory airway diseases. nih.govdergipark.org.tr In vitro studies have shown that theophylline can inhibit the proliferation of peripheral mononuclear cells in response to mitogens and reduce the production of pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). nih.gov
In a study on asthmatic subjects, treatment with theophylline resulted in a significant decrease in the expression of interleukin-4 (IL-4) and a trend towards a reduction in interleukin-5 (IL-5) in bronchial biopsies. nih.gov It also led to a decrease in the number of CD8+ cells in the bronchial epithelium. nih.gov These findings indicate that theophylline can modulate the immune response at a cellular level. Furthermore, theophylline has been shown to potentiate the anti-inflammatory effects of corticosteroids in human bronchial epithelial cells under inflammatory conditions. researchgate.netdovepress.com While these studies were conducted with theophylline, it is plausible that this compound, as a direct derivative, would exhibit similar anti-inflammatory and immunomodulatory properties in cellular models.
Advanced Research Methodologies and Computational Studies
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-(3-Chloropropyl)theophylline, docking studies are instrumental in understanding its potential interactions with various biological targets, such as adenosine (B11128) receptors, which are known targets for theophylline (B1681296) and its derivatives.
While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the broader class of theophylline analogues has been the subject of such investigations. These studies often explore the binding modes of xanthine (B1682287) derivatives within the active sites of receptors like the A1, A2A, A2B, and A3 adenosine receptors. The insights gained from these analogue studies can provide a foundational understanding of the potential interactions of the 7-(3-chloropropyl) substituent. For instance, the nature and size of the substituent at the 7-position of the theophylline scaffold are known to influence binding affinity and selectivity for different adenosine receptor subtypes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.
For 7-substituted theophylline derivatives, QSAR studies have been conducted to correlate their structural properties with various biological activities. These studies typically involve a series of analogues with different substituents at the 7-position to build a model that can predict, for example, their bronchodilator or receptor binding activities. While a specific QSAR model developed exclusively for this compound is not prominently reported, it is plausible that this compound could be included in larger datasets of 7-substituted theophyllines used to build more general QSAR models. Such models would analyze descriptors like hydrophobicity, electronic properties, and steric parameters of the 7-substituent to predict activity.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time at an atomic level. This technique is crucial for understanding the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent or a biological receptor.
Computational Mutagenesis Studies for Target Interaction Prediction
Computational mutagenesis is a technique used to predict the effect of mutations in a target protein on the binding of a ligand. This method can help identify key amino acid residues in a receptor that are crucial for the interaction with a specific molecule.
In the context of this compound, computational mutagenesis studies could be theoretically applied to its potential biological targets, such as adenosine receptors. By systematically changing the amino acids in the binding pocket of the receptor in silico, researchers can predict which residues are essential for the binding of this compound. This can provide valuable information about the specific interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the binding affinity. Although specific computational mutagenesis studies for this compound are not documented in the available literature, this methodology represents a powerful tool for dissecting its molecular recognition by target proteins.
Network Pharmacology and Systems Pharmacology Approaches
Network pharmacology and systems pharmacology are holistic approaches that aim to understand the effects of a drug on a complex network of biological interactions within a cell or an organism. These methods move beyond the "one drug, one target" paradigm to explore the multiple targets a drug might have and the downstream effects of these interactions.
For theophylline, network pharmacology analyses have been performed to map its interactions with various genes and proteins, providing a broader understanding of its mechanisms of action. A similar approach could be applied to this compound to predict its potential targets and to understand how it might modulate various biological pathways. By integrating data from various sources, such as chemical-protein interaction databases and pathway databases, a network pharmacology study could generate hypotheses about the polypharmacology of this compound. While a dedicated network pharmacology study on this compound is not currently available, the framework of this approach is well-suited to investigate the complex biological effects of such a molecule.
Spectroscopic and X-ray Crystallographic Studies of Analogues
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for determining the chemical structure of a molecule. X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Analogs with Enhanced Selectivity
The synthesis of novel analogs of 7-(3-Chloropropyl)theophylline represents a promising avenue for the development of compounds with enhanced selectivity for specific biological targets. The versatility of the theophylline (B1681296) backbone allows for a wide range of chemical modifications. Researchers have successfully synthesized various 7-substituted theophylline derivatives, demonstrating the feasibility of introducing diverse functional groups to modulate pharmacological activity. For instance, nicotinamide (B372718) derivatives of 7-substituted theophyllines have been prepared and screened for their pharmacological properties, revealing low coronarodilatory activity but notable antispastic effects and low toxicity. nih.gov
Future research could focus on leveraging the reactive chloropropyl group at the 7-position to introduce novel side chains designed to interact with specific receptor subtypes. By employing techniques like click chemistry, a variety of functional moieties can be efficiently attached to the theophylline core. This approach could lead to the discovery of analogs with improved affinity and selectivity for targets such as adenosine (B11128) receptors or phosphodiesterases, potentially minimizing off-target effects.
Exploration of Multi-target Ligand Development
The concept of multi-target-directed ligands (MTDLs) is gaining traction in drug discovery as a strategy to address complex multifactorial diseases. dovepress.com Theophylline derivatives, with their diverse pharmacological profile, are attractive scaffolds for the design of MTDLs. The development of drugs that can simultaneously interact with multiple targets offers the potential for enhanced therapeutic efficacy and a reduced risk of drug resistance.
Future research in this area could involve the rational design of this compound derivatives that incorporate pharmacophores known to interact with different biological targets. For example, by combining the theophylline core with moieties that target enzymes or receptors implicated in diseases like cancer or neurodegenerative disorders, it may be possible to create novel therapeutics with synergistic activities. The synthesis of theophylline-triazole derivatives has already shown promise in the context of non-small cell lung cancer treatment, inducing apoptosis in cancer cell lines. nih.gov This highlights the potential of using the theophylline scaffold to create multi-target agents.
Application of Advanced Computational Tools for Predictive Modeling
In silico methods are becoming indispensable in modern drug discovery, offering a rapid and cost-effective way to predict the properties and activities of new chemical entities. Computational tools can be employed to guide the design of novel this compound analogs with desired pharmacological profiles. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the interactions between ligands and their biological targets.
For instance, computational studies have been used to investigate the potential of theophylline in the context of COVID-19 by exploring its interactions with viral proteins. rsc.org Similar approaches could be applied to this compound and its hypothetical derivatives to predict their binding affinities for various receptors and enzymes. This would allow for the prioritization of the most promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process.
Investigation of Novel Biological Activities in Emerging Disease Models
While theophylline is well-known for its bronchodilator effects, emerging research suggests that its derivatives may have therapeutic potential in a range of other diseases. Methylxanthines, including theophylline, are being investigated for their neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov These compounds have been shown to exhibit anti-inflammatory, anti-oxidative, and neuroprotective properties through various mechanisms, including adenosine receptor antagonism and phosphodiesterase inhibition. nih.gov
Future research should explore the potential of this compound and its derivatives in these emerging disease models. Screening these compounds for activity in models of neurodegeneration, cancer, and inflammatory diseases could uncover novel therapeutic applications. For example, certain theophylline derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells, suggesting a potential role in oncology. nih.gov
Development of Prodrug Strategies and Targeted Delivery Systems
Optimizing the pharmacokinetic and pharmacodynamic properties of a drug is crucial for its therapeutic success. Prodrug strategies and targeted delivery systems offer a means to improve the delivery of active compounds to their site of action, enhance bioavailability, and reduce systemic side effects. Various drug delivery systems, such as gel-based formulations and coated polymeric pellets, have been explored to achieve controlled and targeted release of theophylline. researchgate.netthepharmajournal.com
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are commonly employed for 7-(3-Chloropropyl)theophylline, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound is synthesized via alkylation of theophylline derivatives. For instance, 7-(3-chloropropyl)-8-bromotheophylline (CAS 2770-66-3) is prepared using a two-phase catalysis method involving brominated intermediates under controlled reaction times and solvent systems (e.g., excess amine in polar solvents) . Optimizing purity requires monitoring reaction kinetics via thin-layer chromatography (TLC) and employing recrystallization with ethanol-water mixtures to remove unreacted precursors .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm wavelength) is recommended for purity assessment, using a C18 column and a mobile phase of methanol:water (70:30 v/v) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation, particularly to distinguish the 3-chloropropyl substituent from similar derivatives (e.g., hydroxypropyl analogs) .
Q. How can researchers quantify this compound in biological matrices such as plasma or urine?
- Methodological Answer : Reverse-phase HPLC coupled with fluorescence or electrochemical detection provides sensitivity for low-concentration detection. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the compound from metabolites. Calibration curves using deuterated internal standards improve accuracy .
Advanced Research Questions
Q. How do structural modifications at the 7-position of theophylline derivatives influence receptor binding affinity or pharmacological activity?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies require synthesizing analogs (e.g., hydroxypropyl vs. chloropropyl substituents) and testing them in receptor-binding assays (e.g., adenosine A₁/A₂ receptors). Computational docking simulations (using software like AutoDock) can predict binding modes, while in vitro functional assays (e.g., cAMP modulation) validate activity. Contrasting solubility profiles of derivatives (e.g., chloropropyl vs. dihydroxypropyl groups) may also affect bioavailability .
Q. What experimental strategies can resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Discrepancies often arise from pH-dependent solubility or degradation products. Researchers should conduct pH-solubility profiling (e.g., potentiometric titration in buffered solutions) and accelerated stability studies under varying temperatures/humidity. High-resolution MS and degradation pathway modeling (e.g., Arrhenius plots) identify decomposition products. Cross-referencing with structurally similar compounds (e.g., diprophylline) highlights trends in hydrolytic stability .
Q. How can researchers design in vivo studies to assess the metabolic fate of this compound while minimizing off-target effects?
- Methodological Answer : Radiolabeled (e.g., ¹⁴C) versions of the compound enable tracking of metabolites in rodent models via liquid scintillation counting. Bile-duct cannulation and LC-MS/MS analysis of hepatic portal blood identify primary metabolic pathways (e.g., oxidation or glucuronidation). Dose-ranging studies with cytochrome P450 inhibitors (e.g., ketoconazole) clarify enzyme-mediated interactions. Control groups should include theophylline and diprophylline to isolate chloropropyl-specific effects .
Key Considerations for Methodological Rigor
- Synthesis Reproducibility : Document reaction temperature, solvent purity, and catalyst ratios to ensure batch-to-batch consistency .
- Ethical Compliance : For in vivo studies, obtain ethics committee approval (e.g., IACUC protocols) and adhere to OECD guidelines for chemical safety testing .
- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA in Python’s SciPy library) to assess significance of pharmacological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
